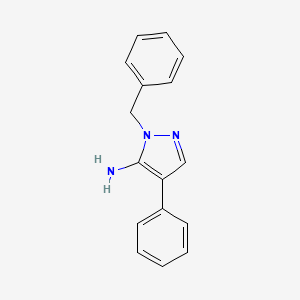![molecular formula C27H25ClN6O B14941596 2,4-Diamino-5-(2-chlorophenyl)-8,8-dimethyl-6-oxo-10-(phenylamino)-5,6,7,8,9,10-hexahydrobenzo[b][1,8]naphthyridine-3-carbonitrile](/img/structure/B14941596.png)
2,4-Diamino-5-(2-chlorophenyl)-8,8-dimethyl-6-oxo-10-(phenylamino)-5,6,7,8,9,10-hexahydrobenzo[b][1,8]naphthyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-DIAMINO-10-ANILINO-5-(2-CHLOROPHENYL)-8,8-DIMETHYL-6-OXO-5,6,7,8,9,10-HEXAHYDROBENZO[B][1,8]NAPHTHYRIDIN-3-YL CYANIDE is a complex organic compound with a unique structure that includes multiple functional groups such as amino, anilino, chlorophenyl, and cyanide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIAMINO-10-ANILINO-5-(2-CHLOROPHENYL)-8,8-DIMETHYL-6-OXO-5,6,7,8,9,10-HEXAHYDROBENZO[B][1,8]NAPHTHYRIDIN-3-YL CYANIDE typically involves multi-step organic reactions. One common method includes the initial formation of the hexahydrobenzo[b][1,8]naphthyridine core, followed by the introduction of the anilino and chlorophenyl groups through substitution reactions. The final step often involves the addition of the cyanide group under controlled conditions to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-DIAMINO-10-ANILINO-5-(2-CHLOROPHENYL)-8,8-DIMETHYL-6-OXO-5,6,7,8,9,10-HEXAHYDROBENZO[B][1,8]NAPHTHYRIDIN-3-YL CYANIDE can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: The anilino and chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium hydroxide for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups would yield nitro derivatives, while substitution reactions could introduce various functional groups into the compound.
Wissenschaftliche Forschungsanwendungen
2,4-DIAMINO-10-ANILINO-5-(2-CHLOROPHENYL)-8,8-DIMETHYL-6-OXO-5,6,7,8,9,10-HEXAHYDROBENZO[B][1,8]NAPHTHYRIDIN-3-YL CYANIDE has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Wirkmechanismus
The mechanism of action of 2,4-DIAMINO-10-ANILINO-5-(2-CHLOROPHENYL)-8,8-DIMETHYL-6-OXO-5,6,7,8,9,10-HEXAHYDROBENZO[B][1,8]NAPHTHYRIDIN-3-YL CYANIDE involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its diverse effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazoline Derivatives: These compounds share a similar core structure and have been extensively studied for their biological activities, including anti-cancer and anti-inflammatory properties.
Benzonaphthyridine Derivatives: These compounds also have a similar core structure and are known for their potential therapeutic applications.
Uniqueness
2,4-DIAMINO-10-ANILINO-5-(2-CHLOROPHENYL)-8,8-DIMETHYL-6-OXO-5,6,7,8,9,10-HEXAHYDROBENZO[B][1,8]NAPHTHYRIDIN-3-YL CYANIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C27H25ClN6O |
|---|---|
Molekulargewicht |
485.0 g/mol |
IUPAC-Name |
2,4-diamino-10-anilino-5-(2-chlorophenyl)-8,8-dimethyl-6-oxo-7,9-dihydro-5H-benzo[b][1,8]naphthyridine-3-carbonitrile |
InChI |
InChI=1S/C27H25ClN6O/c1-27(2)12-19-22(20(35)13-27)21(16-10-6-7-11-18(16)28)23-24(30)17(14-29)25(31)32-26(23)34(19)33-15-8-4-3-5-9-15/h3-11,21,33H,12-13H2,1-2H3,(H4,30,31,32) |
InChI-Schlüssel |
BEYOASJZDSKWKS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2=C(C(C3=C(N2NC4=CC=CC=C4)N=C(C(=C3N)C#N)N)C5=CC=CC=C5Cl)C(=O)C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{4-[(3-Methylpiperidino)methyl]piperidino}-2-butyn-1-one](/img/structure/B14941514.png)
![6-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941521.png)
![2-[(4-Fluorophenyl)amino]naphthalene-1,4-dione](/img/structure/B14941526.png)
![4-methyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B14941533.png)
![1-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)-5,5-bis(oxidanylidene)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopentane-1-carboxamide](/img/structure/B14941536.png)
![8-ethyl-4,4-dimethyl-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B14941543.png)

![3-(Pyridin-2-yl)-6-(1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941551.png)
![Methyl 3,6-diamino-5-cyano-4-(4-ethoxyphenyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B14941561.png)
![(1E)-8-methoxy-4,4,6-trimethyl-1-{2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazinylidene}-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14941565.png)

![1-(4-Fluorophenyl)-3-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine](/img/structure/B14941582.png)
![4-(1,3-dimethyl-2,4-dioxo-7-phenyl-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)-N'-[(E)-(4-hydroxyphenyl)methylidene]butanehydrazide](/img/structure/B14941590.png)
![(1Z)-2-(4-methoxyphenyl)-N'-{[(3-methoxyphenyl)carbonyl]oxy}ethanimidamide](/img/structure/B14941597.png)
